4-(3,4-Dimethoxyphenyl)-3-buten-1-ol
Overview
Description
"4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" is an organic compound that has been explored in several studies for its synthesis, chemical, and physical properties. The interest in such compounds often stems from their potential applications in materials science, organic synthesis, and as intermediates in the production of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" involves various strategies, including asymmetric synthesis and the use of chiral auxiliary-bearing isocyanides as synthons. For example, a study by Tang and Verkade (1996) describes the synthesis of optically active compounds with high fluorescence quantum yields, highlighting the intricate methods used to construct molecules with similar structures (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various analytical techniques, including X-ray crystallography. The structural analysis reveals insights into the arrangement of atoms, molecular geometry, and the presence of functional groups that dictate the chemical behavior of these molecules.
Chemical Reactions and Properties
Compounds like "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" undergo various chemical reactions, including aldol condensation, as demonstrated in the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-on from veratraldehyde and acetone under basic conditions (Pranowo, Suputa, & Wahyuningsih, 2010). Such reactions are fundamental in expanding the utility of these compounds in organic synthesis.
Scientific Research Applications
Synthesis of Bridged 3-Benzazepine Derivatives : This compound is used in the synthesis of bridged 3-benzazepine derivatives, which act as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor & Sneddon, 1991).
Synthesis of Tetrahydrocannabinols : It plays a role in synthesizing α- and β-tetrahydrocannabinols (Hoellinger, Nam, Decauchereux & Pichat, 1977).
Asymmetric Synthesis and High Fluorescence Quantum Yields : The compound is potentially useful in asymmetric synthesis and is known for its high fluorescence quantum yields (Tang & Verkade, 1996).
Inhibition of Various Enzyme Activities : It effectively inhibits AChE, hCA I, hCA II, and BChE activities (Artunç, Menzek, Taslimi, Gulcin, Kazaz & Şahin, 2020).
Applications in Chemical Testing and Spectral Characterizations : The synthesized compounds find use in chemical testing, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).
Antioxidant Activity in In Vitro Tests : It exhibits antioxidant activity and can be used for evaluating non-enzymatic initiation of BOD with iron (II) salts in vitro tests (Dovbnya, Kaplaushenko, Frolova & Pruglo, 2022).
Cytotoxicity Against Human Cancer Cell Lines : A new phenylbutenoid dimer form of this compound isolated from Zingiber cassumunar rhizomes has shown cytotoxicity against the A549 human cancer cell line (Han, Min, Windono, Jeohn, Jang, Lee & Seo, 2004).
Safety And Hazards
The safety and hazards associated with “4-(3,4-Dimethoxyphenyl)-3-buten-1-ol” are not detailed in the available literature1617. However, similar compounds often require precautions such as avoiding contact with skin and eyes, not breathing dust, and not ingesting16.
Future Directions
The future directions for research on “4-(3,4-Dimethoxyphenyl)-3-buten-1-ol” are not explicitly detailed in the available literature1819. However, similar compounds are often the subject of ongoing research into their potential uses in various fields, such as medicine and industry18.
properties
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXARZMWFOEQTO-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | |
CAS RN |
69768-97-4 | |
Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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